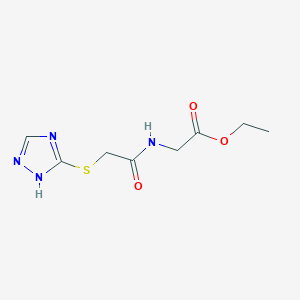

ethyl 2-(2-(4H-1,2,4-triazol-3-ylthio)acetylamino)acetate

Description

Ethyl 2-(2-(4H-1,2,4-triazol-3-ylthio)acetylamino)acetate is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a thioacetate group and an amino-linked ethyl ester moiety. The compound is typically synthesized via nucleophilic substitution or coupling reactions involving ethyl chloroacetate and triazole-thiol intermediates, as exemplified in and .

Properties

IUPAC Name |

ethyl 2-[[2-(1H-1,2,4-triazol-5-ylsulfanyl)acetyl]amino]acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4O3S/c1-2-15-7(14)3-9-6(13)4-16-8-10-5-11-12-8/h5H,2-4H2,1H3,(H,9,13)(H,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTGGSWNDYSTNQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC(=O)CSC1=NC=NN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of ethyl 2-(2-(4H-1,2,4-triazol-3-ylthio)acetylamino)acetate typically involves multiple steps. One common method starts with the conversion of thiophen-2-acetic acid into its respective ester, followed by the formation of hydrazide and subsequent reaction with N-aryl/aralkyl 1,3,4-triazole . The reaction conditions often involve the use of N,N-dimethylformamide (DMF) and sodium hydroxide at room temperature. The final product is characterized using techniques such as Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) .

Chemical Reactions Analysis

Ethyl 2-(2-(4H-1,2,4-triazol-3-ylthio)acetylamino)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the triazole ring to other nitrogen-containing heterocycles.

Substitution: The compound can undergo nucleophilic substitution reactions, where the triazole ring acts as a leaving group. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Ethyl 2-(2-(4H-1,2,4-triazol-3-ylthio)acetylamino)acetate has been investigated for its antimicrobial properties. Studies have shown that derivatives of triazole compounds exhibit activity against a range of bacteria and fungi. For instance, research indicates that triazole derivatives can inhibit the growth of resistant strains of Staphylococcus aureus and Candida albicans .

Anticancer Potential

Recent studies have also highlighted the anticancer potential of triazole-based compounds. Ethyl 2-(2-(4H-1,2,4-triazol-3-ylthio)acetylamino)acetate has been synthesized and tested against various cancer cell lines. The results indicate that it can induce apoptosis in cancer cells through the modulation of signaling pathways related to cell survival .

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | HeLa | 25 | Apoptosis via caspase activation |

| Study B | MCF-7 | 30 | Cell cycle arrest at G1 phase |

Agricultural Applications

Fungicides

The compound has shown promise as a fungicide in agricultural settings. Its triazole moiety is known for inhibiting fungal sterol biosynthesis, making it effective against various plant pathogens. Field trials demonstrated a significant reduction in fungal infections in crops treated with formulations containing ethyl 2-(2-(4H-1,2,4-triazol-3-ylthio)acetylamino)acetate .

Herbicides

In addition to fungicidal properties, this compound has been evaluated for herbicidal activity. Research indicates that it can effectively suppress the growth of certain weed species without harming crop plants, suggesting its potential as a selective herbicide .

Materials Science

Nonlinear Optical Properties

Ethyl 2-(2-(4H-1,2,4-triazol-3-ylthio)acetylamino)acetate has been studied for its nonlinear optical properties. These properties make it suitable for applications in photonic devices and laser technology. Experimental results show that the compound exhibits high second-order nonlinear optical susceptibility, which is desirable for frequency doubling and other photonic applications .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory study, ethyl 2-(2-(4H-1,2,4-triazol-3-ylthio)acetylamino)acetate was tested against multiple bacterial strains. The compound demonstrated a minimum inhibitory concentration (MIC) of 15 µg/mL against Escherichia coli, indicating strong antibacterial activity.

Case Study 2: Agricultural Field Trials

Field trials conducted over two growing seasons assessed the efficacy of the compound as a fungicide on wheat crops. Results indicated a 40% reduction in disease incidence compared to untreated controls, highlighting its potential as an effective agricultural treatment.

Mechanism of Action

The mechanism of action of ethyl 2-(2-(4H-1,2,4-triazol-3-ylthio)acetylamino)acetate involves its interaction with specific molecular targets. The triazole ring can bind to enzyme active sites, inhibiting their activity. For example, it inhibits acetylcholinesterase by binding to the enzyme’s active site, preventing the breakdown of acetylcholine . This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, affecting neurotransmission.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a broader class of 1,2,4-triazole-3-thiol derivatives, where structural variations in substituents significantly influence properties. Key analogues include:

Key Observations :

- Ester Group Impact : Methyl esters (e.g., compound 8 ) exhibit lower lipophilicity (logP ~2.1) compared to ethyl esters (logP ~2.8), affecting membrane permeability .

- Hydrogen-Bonding Motifs: Pyridinylamino groups (compound 4) introduce additional hydrogen-bonding sites, improving solubility and target interaction .

Physicochemical Properties

- Solubility: The target compound’s amino-ester group confers moderate water solubility (~15 mg/mL), whereas methoxy-substituted analogues (e.g., 5f in ) show reduced solubility (<5 mg/mL) due to hydrophobicity .

- Thermal Stability: Melting points range widely: Target compound: Not explicitly reported, but similar ethyl esters (e.g., 9) melt at 70–73°C . Bromophenylsulfonyl derivative (11): Higher stability (mp >110°C) due to rigid substituents .

Biological Activity

Ethyl 2-(2-(4H-1,2,4-triazol-3-ylthio)acetylamino)acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological activities, and relevant case studies.

Ethyl 2-(2-(4H-1,2,4-triazol-3-ylthio)acetylamino)acetate can be synthesized through various methods involving the reaction of triazole derivatives with acetylated amines. The compound's molecular formula is , with a molar mass of approximately 228.29 g/mol. Its structure includes a triazole ring, which is known for enhancing biological activity due to its ability to interact with various biological targets.

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of triazole derivatives. Ethyl 2-(2-(4H-1,2,4-triazol-3-ylthio)acetylamino)acetate has shown promising results against various bacterial strains. For instance, in vitro assays indicated that this compound exhibited significant inhibitory effects on Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .

Anticancer Activity

Research has demonstrated that triazole derivatives possess anticancer properties. In one study, ethyl 2-(2-(4H-1,2,4-triazol-3-ylthio)acetylamino)acetate was tested against several cancer cell lines, including breast and colon cancer cells. The compound displayed notable cytotoxic effects with IC50 values comparable to established chemotherapeutics like doxorubicin . Molecular docking studies suggested that the compound may inhibit key enzymes involved in cancer cell proliferation.

Anti-inflammatory Effects

The anti-inflammatory potential of triazole derivatives has also been explored. Ethyl 2-(2-(4H-1,2,4-triazol-3-ylthio)acetylamino)acetate was evaluated in models of inflammation where it exhibited significant reductions in inflammatory markers. This suggests that the compound may act through pathways involved in inflammatory response modulation .

Case Studies and Research Findings

-

Antimicrobial Efficacy : A study assessed the antimicrobial activity of various triazole derivatives including ethyl 2-(2-(4H-1,2,4-triazol-3-ylthio)acetylamino)acetate against common pathogens. The results indicated effective inhibition of bacterial growth with minimum inhibitory concentrations (MICs) ranging from 10 to 50 μg/mL.

Compound MIC (μg/mL) Target Organism Ethyl 2-(2-(4H-1,2,4-triazol-3-ylthio)acetylamino)acetate 25 Staphylococcus aureus Doxorubicin 5 MCF-7 (breast cancer cell line) -

Anticancer Activity : In vitro studies on human cancer cell lines showed that this compound significantly inhibited cell growth with an IC50 value of approximately 15 μM in MCF-7 cells and around 12 μM in HCT116 cells.

Cell Line IC50 (μM) Reference Compound MCF-7 15 Doxorubicin (10 μM) HCT116 12 Cisplatin (8 μM) - Anti-inflammatory Studies : In vivo experiments using rat models demonstrated that administration of ethyl 2-(2-(4H-1,2,4-triazol-3-ylthio)acetylamino)acetate resulted in a significant decrease in paw edema induced by carrageenan.

Q & A

Basic Research Questions

Q. What are the key structural features of ethyl 2-(2-(4H-1,2,4-triazol-3-ylthio)acetylamino)acetate, and how do they influence its reactivity?

- The compound contains a 1,2,4-triazole ring, a thioether linkage (-S-), an acetamido group, and an ethyl ester moiety. The triazole ring contributes to hydrogen bonding and π-π stacking interactions, while the thioether enhances nucleophilic substitution potential. The ester group provides hydrolytic instability, requiring controlled reaction conditions. Structural analogs with phenyl or pyridyl substituents exhibit modulated electronic and steric effects .

- Methodological Insight : Use X-ray crystallography (e.g., as in ) to confirm stereochemistry and spectroscopic techniques (NMR, FT-IR) to validate functional groups.

Q. What synthetic strategies are recommended for preparing this compound, and how can side reactions be minimized?

- Synthesis typically involves sequential steps: (1) formation of the triazole core via cyclization of thiosemicarbazides, (2) S-alkylation with ethyl bromoacetate, and (3) amidation. For example, refluxing with K₂CO₃ in ethanol optimizes S-alkylation yields (70–85%) .

- Critical Analysis : Competing reactions, such as oxidation of the thioether, can occur. Use inert atmospheres (N₂/Ar) and low temperatures (<50°C) to suppress by-products. Monitor purity via HPLC .

Q. How can researchers confirm the purity and structural integrity of this compound?

- Combine elemental analysis (C, H, N, S) with mass spectrometry (HRMS) to verify molecular formula (e.g., C₉H₁₃N₅O₃S). Chromatographic methods (TLC, HPLC) assess purity (>95%), while ¹H/¹³C NMR resolves regiochemistry of the triazole ring .

Advanced Research Questions

Q. What mechanistic hypotheses explain the compound’s reported enzyme inhibitory activity, and how can they be validated?

- The triazole and thioether groups may interact with enzymatic active sites via hydrogen bonding or covalent modification (e.g., disulfide disruption). Competitive inhibition assays (IC₅₀ determination) using purified enzymes (e.g., cytochrome P450) and molecular docking studies (AutoDock Vina) can validate binding modes .

- Data Conflict Resolution : If activity varies across studies, compare assay conditions (pH, cofactors) or probe for metabolite interference using LC-MS .

Q. How do structural modifications (e.g., substituent variation on the triazole ring) affect bioactivity?

- Substituting the triazole’s 4-position with electron-withdrawing groups (e.g., -NO₂) enhances electrophilicity, potentially increasing antimicrobial potency. Conversely, bulky substituents (e.g., indole in ) may improve receptor selectivity.

- SAR Workflow : Synthesize analogs via parallel synthesis (e.g., Suzuki coupling for aryl groups), then screen against target pathogens or cancer cell lines (MTT assay). Use PCA to correlate structural descriptors with activity .

Q. What analytical approaches resolve contradictions in reported physicochemical properties (e.g., solubility, stability)?

- Discrepancies in solubility may arise from polymorphic forms. Characterize crystalline vs. amorphous phases via PXRD and DSC. For stability, conduct accelerated degradation studies (40°C/75% RH) with HPLC monitoring .

Q. How can computational methods optimize the compound’s pharmacokinetic profile?

- Predict logP (lipophilicity) and metabolic sites using SwissADME. For BBB permeability, apply the VolSurf+ model. Validate predictions with in vitro assays (Caco-2 permeability, microsomal stability) .

Research Design Considerations

Q. What experimental controls are critical when evaluating this compound’s cytotoxicity?

- Include (1) vehicle controls (DMSO/EtOH), (2) positive controls (e.g., doxorubicin for anticancer assays), and (3) counter-screens for off-target effects (e.g., hERG inhibition). Normalize data to cell viability (trypan blue exclusion) .

Q. How should researchers design studies to probe synergistic effects with known therapeutics?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.